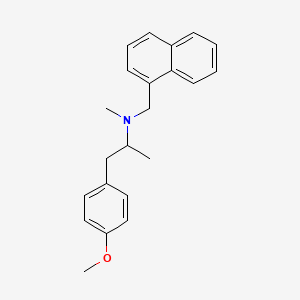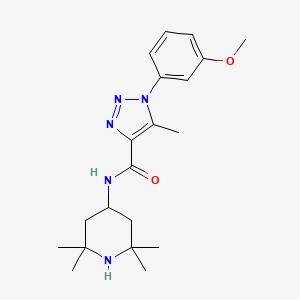![molecular formula C15H18N2O2S2 B4946631 13-ethyl-13-methyl-14-oxa-4,17-dithia-2,8-diazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,11(16)-trien-9-one](/img/structure/B4946631.png)
13-ethyl-13-methyl-14-oxa-4,17-dithia-2,8-diazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,11(16)-trien-9-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
13-ethyl-13-methyl-14-oxa-4,17-dithia-2,8-diazatetracyclo[87003,8011,16]heptadeca-1(10),2,11(16)-trien-9-one is a synthetic compound with a complex tetracyclic structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 13-ethyl-13-methyl-14-oxa-4,17-dithia-2,8-diazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,11(16)-trien-9-one involves multiple steps, starting from simpler organic molecules. The process typically includes:
Formation of the core structure: This involves cyclization reactions to form the tetracyclic backbone.
Functional group modifications: Introduction of ethyl, methyl, oxa, dithia, and diaza groups through various organic reactions such as alkylation, oxidation, and substitution.
Final cyclization and purification: The final steps involve closing the remaining rings and purifying the compound using techniques like chromatography.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include:
Scaling up reactions: Using larger reactors and continuous flow systems.
Automation: Implementing automated systems for precise control of reaction conditions.
Purification: Employing industrial-scale chromatography and crystallization techniques.
化学反応の分析
Types of Reactions
13-ethyl-13-methyl-14-oxa-4,17-dithia-2,8-diazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,11(16)-trien-9-one can undergo various chemical reactions, including:
Oxidation: Conversion of sulfide groups to sulfoxides or sulfones.
Reduction: Reduction of ketone groups to alcohols.
Substitution: Halogenation or alkylation at specific positions on the tetracyclic structure.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or alkylating agents like methyl iodide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols.
Substitution: Introduction of halogen or alkyl groups.
科学的研究の応用
13-ethyl-13-methyl-14-oxa-4,17-dithia-2,8-diazatetracyclo[87003,8
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of 13-ethyl-13-methyl-14-oxa-4,17-dithia-2,8-diazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,11(16)-trien-9-one involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors on cell surfaces, leading to changes in cellular signaling pathways.
DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression or replication.
類似化合物との比較
Similar Compounds
13-ethyl-11-methylenegon-4-en-17-one: A structurally related compound with similar functional groups.
Desogestrel: A synthetic progestogen with a similar tetracyclic structure.
Uniqueness
13-ethyl-13-methyl-14-oxa-4,17-dithia-2,8-diazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,11(16)-trien-9-one is unique due to its specific combination of functional groups and its potential for diverse chemical reactions and applications. Its tetracyclic structure with oxa, dithia, and diaza groups sets it apart from other similar compounds.
特性
IUPAC Name |
13-ethyl-13-methyl-14-oxa-4,17-dithia-2,8-diazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,11(16)-trien-9-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2S2/c1-3-15(2)7-9-10(8-19-15)21-12-11(9)13(18)17-5-4-6-20-14(17)16-12/h3-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMMWPHSRAUSQMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CC2=C(CO1)SC3=C2C(=O)N4CCCSC4=N3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 1-[(4-methyl-1,2,5-oxadiazol-3-yl)carbonyl]-4-(3-phenylpropyl)-4-piperidinecarboxylate](/img/structure/B4946573.png)

![1-(5-{[4-(1H-pyrazol-1-ylmethyl)-1-piperidinyl]carbonyl}-2-pyridinyl)-4-piperidinol](/img/structure/B4946579.png)
![sodium;N-[2-hydroxy-3-[2-(4-methylpiperidin-1-yl)ethoxy]propyl]sulfamate](/img/structure/B4946583.png)
![1-[2-(4-methoxyphenyl)ethyl]-N-methyl-N-[(5-methyl-2-furyl)methyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B4946589.png)
![2-[(6,6-Dimethyl-2-bicyclo[3.1.1]hept-2-enyl)methyl-(2-hydroxyethyl)amino]ethanol](/img/structure/B4946597.png)
![(5E)-5-{[5-(2-chloro-5-nitrophenyl)furan-2-yl]methylidene}-1-(4-methoxyphenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B4946599.png)


![4-(3-fluorophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B4946618.png)
![13-[4-Methoxy-3-(pyridin-2-yloxymethyl)phenyl]-2,10,16-trioxapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),3(12),4,6,8,17,19,21-octaene-11,15-dione](/img/structure/B4946636.png)
![1-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-N-[(5-fluoro-1H-indol-2-yl)methyl]-N-methylmethanamine](/img/structure/B4946641.png)
![4-[(5-Chloro-2-hydroxy-3-nitrophenyl)-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)methyl]-1,5-dimethyl-2-phenylpyrazol-3-one](/img/structure/B4946643.png)
